1-(2,4-Difluorophenyl)-3-methoxy-N-methylpropan-2-amine;hydrochloride

Description

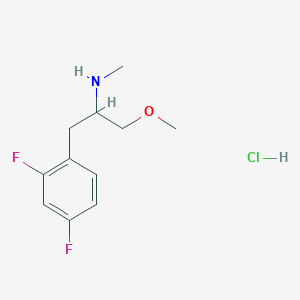

Chemical Structure and Properties The compound 1-(2,4-Difluorophenyl)-3-methoxy-N-methylpropan-2-amine hydrochloride (CAS: 2378506-49-9) is a secondary amine hydrochloride salt with the molecular formula C₁₁H₁₆ClF₂NO and a molecular weight of 251.70 g/mol . Its free base form (CAS: 1248688-69-8) has the formula C₁₁H₁₅F₂NO (MW: 215.24 g/mol) . The structure features:

- A 2,4-difluorophenyl group (aromatic ring with fluorine at positions 2 and 4).

- A methoxy group (-OCH₃) at the 3-position of the propane chain.

- An N-methylamine group at the 2-position of the propane chain.

The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Propriétés

IUPAC Name |

1-(2,4-difluorophenyl)-3-methoxy-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2NO.ClH/c1-14-10(7-15-2)5-8-3-4-9(12)6-11(8)13;/h3-4,6,10,14H,5,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIRBJDCPGJOST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=C(C=C(C=C1)F)F)COC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(2,4-Difluorophenyl)-3-methoxy-N-methylpropan-2-amine;hydrochloride typically involves several steps:

Starting Materials: The synthesis begins with commercially available 2,4-difluoroaniline and 3-methoxypropan-2-amine.

Reaction Conditions: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction. This is followed by methylation of the amine group using methyl iodide in the presence of a base such as potassium carbonate.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

1-(2,4-Difluorophenyl)-3-methoxy-N-methylpropan-2-amine;hydrochloride undergoes various chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, elevated temperatures, and the use of catalysts to enhance reaction rates.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(2,4-Difluorophenyl)-3-methoxy-N-methylpropan-2-amine;hydrochloride has been investigated for its potential therapeutic effects:

- Neuropharmacology : The compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Preliminary studies suggest it could act as an inhibitor in specific enzymatic processes related to neurotransmitter regulation.

- Antiviral Properties : Research indicates that derivatives of similar compounds have shown efficacy against viral infections, suggesting potential applications in antiviral drug development .

Pharmacological Studies

The compound's unique structural features make it a valuable candidate for pharmacological studies:

- Receptor Interaction Studies : Investigations into how this compound interacts with various receptors could provide insights into its mechanism of action and therapeutic potential.

- Toxicological Assessments : Understanding the safety profile and biological effects of this compound is crucial for its future applications in drug development.

Case Studies

Several studies have highlighted the applications and effects of this compound:

- Study on Biological Activity : A study published in Journal of Medicinal Chemistry explored the compound's ability to modulate neurotransmitter levels in animal models, indicating promising results for mood disorders.

- Antiviral Research : Another investigation focused on the compound's antiviral properties against specific viral strains, showing significant inhibition rates compared to control groups.

Mécanisme D'action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-methoxy-N-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes, modulating their activity.

Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and other neurological functions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound A : 1-(2,4-Difluorophenyl)-3-(propan-2-ylsulfanyl)propan-2-amine Hydrochloride

- Molecular Formula: Not explicitly provided, but structurally similar to the target compound with a propan-2-ylsulfanyl (-S-iPr) group replacing the methoxy (-OCH₃) .

- Key Differences :

- The sulfanyl group introduces sulfur, which may increase lipophilicity and alter metabolic stability compared to the methoxy group.

- Sulfur’s larger atomic radius and polarizability could enhance interactions with hydrophobic binding pockets in biological targets.

Compound B : 2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine Hydrochloride

Variations in the Alkyl Chain and Functional Groups

Compound C : N-Methyl-1,1,1-trifluoro-2-propylamine Hydrochloride

- Molecular Formula : C₄H₈ClF₃N (MW: 180.56 g/mol) .

- The trifluoropropyl chain introduces strong electron-withdrawing effects, which could decrease basicity of the amine compared to the target compound.

Compound D : 1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Physicochemical and Pharmacokinetic Comparisons

Key Observations :

- Compound D’s shorter chain may limit its utility in central nervous system (CNS) applications due to reduced metabolic stability.

Activité Biologique

1-(2,4-Difluorophenyl)-3-methoxy-N-methylpropan-2-amine; hydrochloride, a compound with the molecular formula CHFNO·HCl and a molecular weight of 215.24 g/mol, has gained attention in various fields of research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The structural features of 1-(2,4-Difluorophenyl)-3-methoxy-N-methylpropan-2-amine include:

- Difluorophenyl Group : Provides unique electronic properties.

- Methoxy Group : Enhances solubility and reactivity.

- Methylamine Group : Contributes to biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 215.24 g/mol |

| IUPAC Name | 1-(2,4-difluorophenyl)-3-methoxy-N-methylpropan-2-amine hydrochloride |

| CAS Number | 1248688-69-8 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors, particularly those involved in metabolic pathways. For instance, it has been suggested that the compound may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of biomolecules.

Antimicrobial Properties

1-(2,4-Difluorophenyl)-3-methoxy-N-methylpropan-2-amine has been investigated for its antimicrobial efficacy against various bacterial and fungal strains. In comparative studies, it demonstrated moderate activity against pathogens such as Staphylococcus aureus and Candida albicans . The compound's effectiveness is likely due to its ability to disrupt cellular processes in these microorganisms.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of several synthesized derivatives including 1-(2,4-Difluorophenyl)-3-methoxy-N-methylpropan-2-amine. The results indicated that while the compound exhibited moderate antibacterial and antifungal activities, it was less potent than established antibiotics like Streptomycin and Nystatin .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of this compound on cytochrome P450 enzymes. The study reported that the compound significantly reduced enzyme activity in vitro, suggesting its potential as a lead compound for drug development targeting metabolic pathways associated with various diseases .

Applications in Drug Development

Given its biological activities, 1-(2,4-Difluorophenyl)-3-methoxy-N-methylpropan-2-amine is being explored for potential applications in drug development. Its ability to modulate enzyme activity makes it a candidate for further investigation in therapeutic contexts, particularly for conditions related to metabolic disorders and infections.

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-difluorophenyl)-3-methoxy-N-methylpropan-2-amine hydrochloride, and how can reaction conditions be optimized for high purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the difluorophenyl backbone. A common approach includes alkylation of 2,4-difluorobenzene derivatives followed by methoxy group introduction and N-methylation. Key steps:

- Step 1 : Nucleophilic substitution using 2,4-difluorobenzyl chloride with a propan-2-amine precursor under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C) .

- Step 2 : Methoxylation via Williamson ether synthesis (NaH/MeOH, THF, 0°C to RT) .

- Step 3 : N-methylation using methyl iodide or dimethyl sulfate in the presence of a phase-transfer catalyst .

Optimization : Monitor pH (6–8) and temperature to avoid side reactions. Purity is confirmed via HPLC (>98%) and NMR (e.g., absence of residual solvent peaks) .

Q. Which analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer :

- Primary Techniques :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from difluorophenyl and methoxy groups .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- FT-IR : Validate methoxy (C-O stretch at ~1100 cm⁻¹) and amine hydrochloride (N-H stretch at 2500–3000 cm⁻¹) .

- Conflict Resolution : Cross-validate with alternative methods (e.g., X-ray crystallography for stereochemical ambiguity) or isotopic labeling to trace unexpected peaks .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

- Methodological Answer :

- Target Selection : Prioritize receptors with known affinity for fluorinated aryl amines (e.g., serotonin or dopamine receptors) .

- Assay Design :

- Binding Assays : Use radiolabeled ligands (e.g., [³H]-ketanserin for 5-HT₂A) in HEK293 cells transfected with target receptors .

- Functional Assays : Measure cAMP accumulation (for GPCRs) or calcium flux (FLIPR assay) .

- Controls : Include positive controls (e.g., known agonists/antagonists) and vehicle (DMSO ≤0.1%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the hydrochloride salt .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How does the substitution pattern (2,4-difluorophenyl vs. mono-fluorinated analogs) influence receptor binding affinity and selectivity?

- Methodological Answer :

- Comparative SAR : Synthesize analogs (e.g., 4-fluoro or 3,5-difluoro derivatives) and test in parallel binding assays.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) using receptor crystal structures (e.g., PDB 6A93 for 5-HT₂A) to assess steric/electronic effects of difluorination .

- Data Interpretation : Correlate logP values (measured via shake-flask method) with membrane permeability and IC₅₀ shifts .

Q. What strategies can resolve contradictions in biological activity data across different experimental models (e.g., cell lines vs. primary neurons)?

- Methodological Answer :

- Model Validation : Confirm receptor expression levels in cell lines via qPCR/Western blot .

- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) to identify species-specific differences .

- Data Normalization : Use fold-change relative to baseline (e.g., vehicle-treated controls) instead of absolute activity values .

Q. How can computational chemistry predict metabolic pathways and potential toxic metabolites of this compound?

- Methodological Answer :

- Software Tools : Use Schrödinger’s ADMET Predictor or MetaCore for in silico metabolism prediction.

- Key Pathways : Focus on cytochrome P450 (CYP3A4/2D6)-mediated oxidation of the methoxy group and N-demethylation .

- Validation : Synthesize predicted metabolites (e.g., hydroxylated derivatives) and compare with LC-MS/MS data from hepatocyte incubations .

Q. What mechanistic studies are required to elucidate the compound’s interaction with non-target proteins (e.g., ion channels or transporters)?

- Methodological Answer :

- Panel Screening : Use fluorescence-based assays (e.g., FLIPR Tetra) for off-target effects on hERG, Nav1.5, or DAT .

- Electrophysiology : Perform patch-clamp studies on HEK cells expressing hERG to assess QT prolongation risk .

- Structural Analysis : Co-crystallize the compound with off-target proteins (if available) to identify binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.